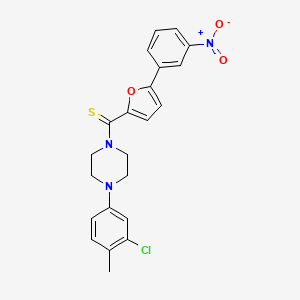
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a piperazine ring, a furan ring, a thione group, a nitro group, and a chloro-methylphenyl group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The furan ring is a heterocyclic compound that is often seen in natural products and pharmaceuticals. The nitro group is a strong electron-withdrawing group, and the thione group is a sulfur analog of a ketone.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) discussed the synthesis of a series of compounds structurally related to (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione. This research evaluated their antidepressant and antianxiety activities, highlighting the potential psychiatric applications of such compounds (Kumar et al., 2017).
Reaction Mechanisms and Synthesis Routes
Nasibullina et al. (2015) explored the reaction pathways and synthesis of compounds involving furan and piperazine derivatives, providing insight into the chemistry and potential applications of such compounds in medicinal chemistry (Nasibullina et al., 2015).
Antimicrobial and Antiviral Activities
Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral and antimicrobial activities. This research underscores the potential use of these compounds in treating infectious diseases (Reddy et al., 2013).
Antiinflammatory and Antibacterial Agents
Ravula et al. (2016) conducted a study on novel pyrazoline derivatives, which are structurally related to the compound of interest, to assess their antiinflammatory and antibacterial properties (Ravula et al., 2016).
Antipsychotic Potential
A study by Raviña et al. (2000) on butyrophenones, which include piperazine derivatives, revealed their affinity for dopamine and serotonin receptors, indicating their potential as antipsychotic agents (Raviña et al., 2000).
Corrosion Inhibition
Singaravelu et al. (2022) investigated the use of organic inhibitors, including piperazine derivatives, for the corrosion inhibition of mild steel in acidic mediums. This demonstrates the compound's potential application in materials science and engineering (Singaravelu et al., 2022).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert its effects. The piperazine ring is a common feature in many drugs and can interact with various biological targets .
Propiedades
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-15-5-6-17(14-19(15)23)24-9-11-25(12-10-24)22(30)21-8-7-20(29-21)16-3-2-4-18(13-16)26(27)28/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZUHVBEFQPPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
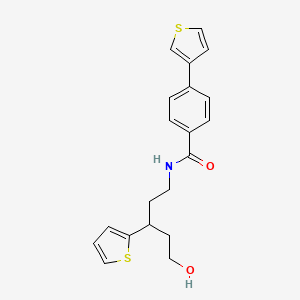
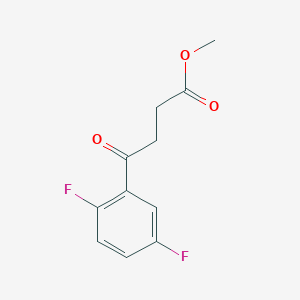
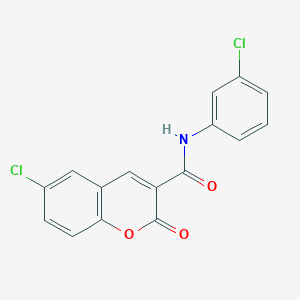
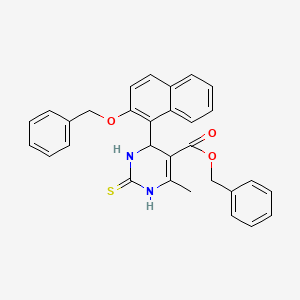
![N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)
![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)
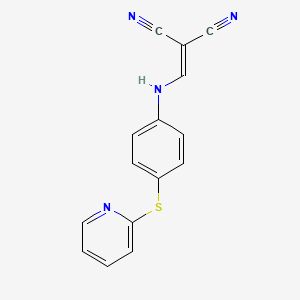
![ethyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809359.png)
![2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2809360.png)
![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)

![2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809368.png)


